molecular formula C38H42O14 B1245680 [(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate

[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate

Cat. No. B1245680
M. Wt: 722.7 g/mol
InChI Key: GGNRKDBHYWEODY-GXRLDEOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate is a natural product found in Euphorbia kansui with data available.

Scientific Research Applications

Structural Studies and Synthesis

  • Synthesis of Telithromycin Derivatives : Research conducted on the synthesis of telithromycin derivatives, using starting materials like Clarithromycin, highlighted the formation of complex compounds, including by-products that share structural similarities with the specified compound. These studies contribute to understanding the synthesis process of antibiotics and related pharmaceuticals (Munigela et al., 2009).

  • Reactions and Derivatives in Carbohydrate Chemistry : Investigations into methoxymercuration reactions and subsequent derivations involving similar complex molecules shed light on fundamental processes in carbohydrate chemistry, essential for developing novel organic compounds (Ferrier & Prasit, 1980).

  • Synthesis of Steroidal Compounds : The synthesis pathways of steroidal compounds, utilizing processes like reduction and oxidation, provide insights into the structural formation and manipulation of steroidal derivatives. This research is pivotal in pharmaceutical synthesis and understanding steroid chemistry (Parish, Tsuda, & Schorepfer, 1988).

Biological Applications and Studies

  • Polyketide Derivatives and Biological Activity : The isolation and characterization of aryl polyketide derivatives, similar in structure to the specified compound, reveal their antioxidative and anti-inflammatory potential. Such studies are vital for discovering new therapeutic agents (Joy & Chakraborty, 2017).

  • Photochemical Synthesis and Biological Activity : Photolysis studies of N-alkylpyridinium halides, leading to derivatives with similar structural frameworks, showcase an innovative approach in organic synthesis. These methods are crucial for developing bioactive molecules (Acar, Glarner, & Burger, 1998).

  • Chemical Reactions with Biological Implications : Research into the reactivity of lysine moieties with epoxyhydroxylinoleic acid derivatives, which are structurally related, provides insights into protein-lipid interactions. Such studies are fundamental in understanding cell biology and potential drug interactions (Lederer, Schuler, & Ohmenhäuser, 1999).

  • Liquid Crystal Polymers : The synthesis of polymers containing mesogenic units based on complex molecular structures, similar to the one , demonstrates the potential of these compounds in creating advanced materials with unique properties, such as liquid crystallinity (Percec & Heck, 1990, 1991).

properties

Product Name

[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate

Molecular Formula

C38H42O14

Molecular Weight

722.7 g/mol

IUPAC Name

[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate

InChI

InChI=1S/C38H42O14/c1-18-26(51-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,46)35(49-21(4)40)38(24,47)29(42)19(2)28-32(50-28)36(5,6)30(43)25(41)27(18)52-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3/t19-,24-,25+,26-,27-,28-,31+,32+,35-,37-,38+/m0/s1

InChI Key

GGNRKDBHYWEODY-GXRLDEOZSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](O2)C(C(=O)[C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@]([C@@H]([C@@]3(C1=O)O)OC(=O)C)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C

Canonical SMILES

CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)O)OC(=O)C)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C

synonyms

kansuinin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate
Reactant of Route 2
[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate
Reactant of Route 3
[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate
Reactant of Route 4
[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate
Reactant of Route 6
Reactant of Route 6
[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate

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